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Compound of Interest

Compound Name: Xanthatin

Cat. No.: B112334

An In-depth Overview of the Chemical Structure, Biological Activity, and Mechanisms of Action
of a Promising Sesquiterpene Lactone

Introduction

Xanthatin is a naturally occurring sesquiterpene lactone predominantly isolated from plants of
the Xanthium genus, particularly Xanthium strumarium.[1][2] With a rich history in traditional
medicine, this bioactive compound has garnered significant scientific interest for its diverse
pharmacological properties. This technical guide provides a comprehensive overview of the
chemical structure, quantitative biological data, experimental methodologies, and known
signaling pathways of Xanthatin, tailored for researchers, scientists, and professionals in drug
development.

Chemical Structure and Physicochemical Properties

Xanthatin is classified as a xanthanolide, a subclass of sesquiterpene lactones characterized
by a bicyclic structure featuring a seven-membered carbocycle fused to a y-lactone ring.[1] Its
chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers and Properties of Xanthatin
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Identifier Value
(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-
IUPAC Name oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-

cyclohepta[b]furan-2-one[3][4]

Molecular Formula

C15H1803[3][4]

Molar Mass 246.30 g/mol [5]

CAS Number 26791-73-1[3][4]
C[C@H]1C[C@H]2--INVALID-LINK--

SMILES
C(=C)C(=0)02[3][4]
INChl=1S/C15H1803/c1-9-8-14-

nChi 13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-

n
6,9,13-14H,3,7-8H2,1-2H3/b5-
4+/t9-,13+,14-/m0/s1[3][4]

InChlKey RBRPTFMVULVGIC-ZTIIIDENSA-N[4][5]
Soluble in chloroform, dichloromethane,

Solubility methanol, and acetone; slightly soluble in cold

water.[6][7]

The key structural feature responsible for much of Xanthatin's biological activity is the a-

methylene-y-butyrolactone moiety, which can act as a Michael acceptor, enabling covalent

interactions with nucleophilic residues (such as cysteine) on target proteins.[3]

Biological Activities and Quantitative Data

Xanthatin exhibits a broad spectrum of biological activities, including anticancer, anti-

inflammatory, and antimicrobial effects. The following tables summarize key quantitative data

from various in vitro studies.

Anticancer Activity

Xanthatin has demonstrated potent cytotoxic and anti-proliferative effects against a range of

cancer cell lines.
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Table 2: In Vitro Anticancer Activity of Xanthatin (ICso Values)

Cell Line Cancer Type ICs0 (M) Reference
Hepatocellular

Hep-G2 ) 49.0+1.2 [6]
Carcinoma

L1210 Leukemia 12.3+0.9 [6]

Data available,
HT-29 Colorectal Cancer specific value not [81[9][10]
cited

Data available,
HelLa Cervical Cancer specific value not [8][9][10]

cited

Dose- and time-
Non-Small-Cell Lung o
A549 dependent cytotoxicity  [4]
Cancer
observed

Significant cell death
MDA-MB-231 Breast Cancer [3]
observed

Dose-dependent
C6 Glioma inhibition of viability [1]
(1-15 pM)

Dose-dependent
U251 Glioma inhibition of viability [1]
(1-15 pMm)

Anti-inflammatory Activity

Xanthatin modulates key inflammatory pathways, leading to a reduction in pro-inflammatory
mediators.

Table 3: In Vitro Anti-inflammatory Activity of Xanthatin
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Target/Cell . e
Assay Li Concentration Inhibition Reference
ine
Prostaglandin Ez
(PGE2) MIA PaCa-2 cells 100 pg/mL 24% [51[11]
Synthesis
5-Lipoxygenase
o - 97 ug/mL 92% [51[11]
Activity
o ] LPS-stimulated o
Nitric Oxide (NO) Significant
] RAW 264.7 Dose-dependent ) [81[12]
Production reduction
macrophages
Pro-inflammatory  LPS-stimulated o
) Significant
Cytokines (TNF- RAW 264.7 Dose-dependent ) [81[12]
reduction

a, IL-13, IL-6) macrophages

Antimicrobial Activity

Xanthatin has shown inhibitory effects against various pathogenic microorganisms.

Table 4: In Vitro Antimicrobial Activity of Xanthatin (MIC Values)

Microorganism Type MIC (pg/mL) Reference

Methicillin-resistant -
Gram-positive
Staphylococcus 7.8-15.6 [3]

bacteria
aureus (MRSA)

Methicillin-susceptible .
Gram-positive
Staphylococcus 7.8-15.6 [3]

bacteria
aureus (MSSA)

Various Fungi - 32 [3]

Experimental Protocols
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This section provides an overview of the methodologies used to assess the biological activities

of Xanthatin.

Isolation and Purification of Xanthatin from Xanthium
spinosum

Extraction: The aerial parts of Xanthium spinosum are subjected to aqueous extraction. This
process also facilitates the conversion of xanthinin to xanthatin.

Chromatography: The crude extract is then subjected to column chromatography on silica
gel.

Elution: A solvent gradient ranging from 100% hexane to 100% ethyl acetate is used for
elution. Xanthatin is typically eluted with a 1:1 mixture of hexane and ethyl acetate.

Purification: The collected fractions containing xanthatin are pooled and further purified by
column chromatography to achieve high purity (e.g., 99.9%).[6][7]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103
cells/well) and allowed to adhere overnight.[7]

Treatment: The cells are then treated with various concentrations of Xanthatin for a
specified duration (e.g., 24, 48, or 72 hours).

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium
containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours (e.qg.,
4 hours) at 37°C.[7][13]

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent,
such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7]
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» Absorbance Measurement: The absorbance is measured at a specific wavelength (typically
between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional
to the number of viable cells.[13]

Antimicrobial Susceptibility Testing: Broth Microdilution
Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an
antimicrobial agent.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in
a suitable broth.

» Serial Dilution: Xanthatin is serially diluted in a 96-well microtiter plate containing broth to
obtain a range of concentrations.

 Inoculation: Each well is inoculated with the standardized microbial suspension.

¢ Incubation: The plate is incubated under appropriate conditions (temperature and time) for
the specific microorganism.

e MIC Determination: The MIC is determined as the lowest concentration of Xanthatin that
completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

Xanthatin exerts its biological effects by modulating several key signaling pathways implicated
in cell growth, survival, and inflammation. Its ability to act as a covalent inhibitor is central to its
mechanism of action.

Inhibition of NF-kB and STAT3 Signaling

Xanthatin has been shown to be a potent inhibitor of both the NF-kB (nuclear factor-kappa B)
and STAT3 (signal transducer and activator of transcription 3) signaling pathways.[3][6][8][12]
This dual inhibitory activity is particularly relevant for its anticancer and anti-inflammatory
effects, as aberrant activation of these pathways is a hallmark of many cancers and
inflammatory diseases.[3]
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The mechanism of inhibition involves the direct covalent binding of Xanthatin to key kinases in
these pathways. Specifically, Xanthatin has been shown to covalently bind to Janus kinases
(JAKs) and IkB kinase (IKK), thereby inhibiting their kinase activity and preventing the
downstream activation of STAT3 and NF-kB, respectively.[3][14]
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Figure 1. Xanthatin inhibits the NF-kB and STAT3 signaling pathways.

Modulation of PI3BK-Akt-mTOR and Apoptosis Pathways

In glioma cells, Xanthatin has been found to suppress proliferation and induce apoptosis by
inhibiting autophagy through the activation of the PISK-Akt-mTOR signaling pathway.[5][15]
Furthermore, Xanthatin can induce apoptosis in various cancer cells through the intrinsic,
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mitochondria-mediated pathway, involving the upregulation of the tumor suppressor p53 and
the activation of caspases.[4] It has also been shown to induce endoplasmic reticulum (ER)

stress-dependent apoptosis.[1]
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Figure 2. Xanthatin's role in apoptosis and autophagy regulation.
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Conclusion

Xanthatin is a multifaceted natural product with significant potential for the development of
novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its well-
defined chemical structure, coupled with a growing body of evidence on its biological activities
and mechanisms of action, makes it a compelling lead compound for further investigation. The
ability of Xanthatin to covalently target key signaling molecules like JAK and IKK provides a
strong rationale for its potent and selective effects. Future research should focus on in vivo
efficacy, pharmacokinetic and pharmacodynamic studies, and the development of synthetic
analogs with improved therapeutic profiles. This technical guide serves as a foundational
resource for scientists and researchers dedicated to advancing the therapeutic potential of
Xanthatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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